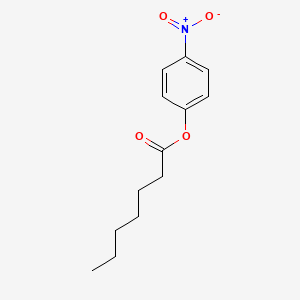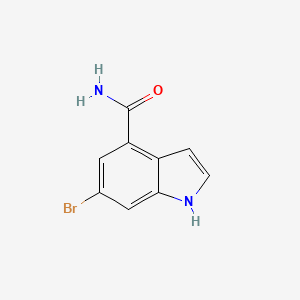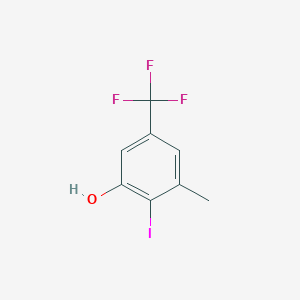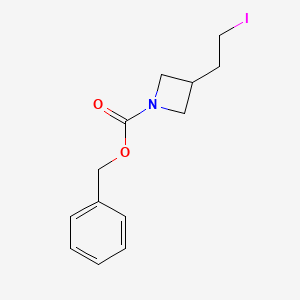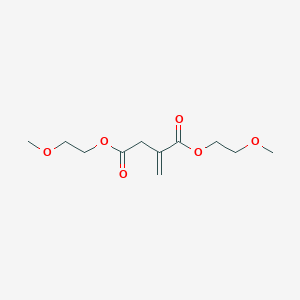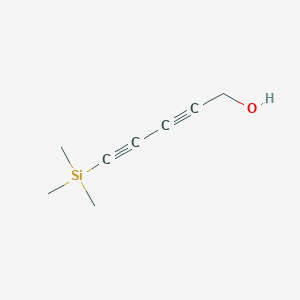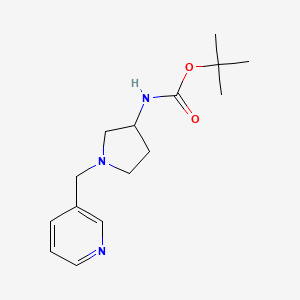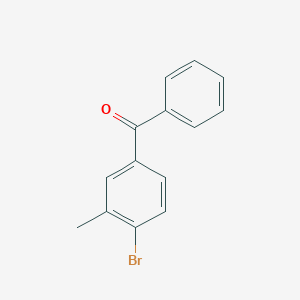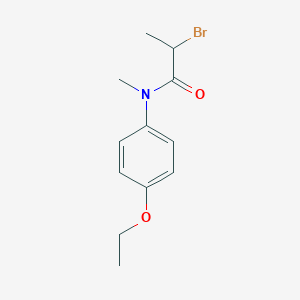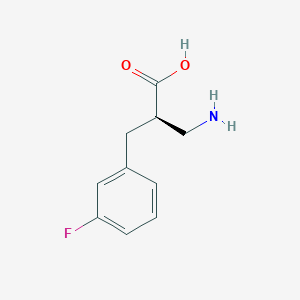
(R)-3-Amino-2-(3-fluorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-2-(3-fluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorobenzyl group attached to the alpha carbon of the amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and a suitable amino acid derivative.
Nucleophilic Substitution: The 3-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with the amino acid derivative to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-100°C) in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
®-3-Amino-2-(3-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
®-3-Amino-2-(3-fluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
®-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom at the para position.
®-3-Amino-2-(3-chlorobenzyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
®-3-Amino-2-(3-fluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
USFZHZWKZDLANT-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)C[C@H](CN)C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)F)CC(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


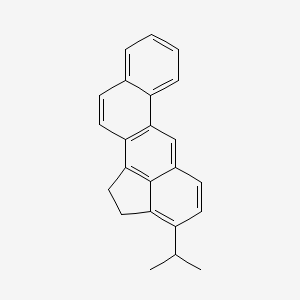
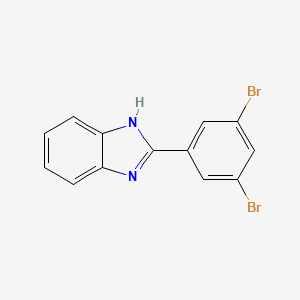
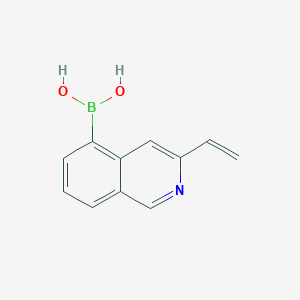
![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
